REACTION_SMILES
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[Br-:1].[Br:11][c:12]1[c:13]([CH:14]=[O:15])[cH:16][cH:17][cH:18][cH:19]1.[CH2:22]1[O:23][CH2:24][CH2:25][CH2:26]1.[CH3:2][O:3][c:4]1[cH:5][c:6]([Mg+:10])[cH:7][cH:8][cH:9]1.[Cl-:20].[NH4+:21]>>[CH3:2][O:3][c:4]1[cH:5][c:6]([CH:14]([c:13]2[c:12]([Br:11])[cH:19][cH:18][cH:17][cH:16]2)[OH:15])[cH:7][cH:8][cH:9]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Br-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=Cc1ccccc1Br
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1cccc([Mg+])c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cl-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[NH4+]
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Name
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Type
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product
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Smiles
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COc1cccc(C(O)c2ccccc2Br)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |